80‑Fold Superiority Over Gallium Acetylacetonate in Gallium‑Resistant Lung Adenocarcinoma A549 Cells
In gallium‑resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 demonstrated an 80‑fold greater anti‑proliferative potency relative to the reference gallium‑based agent gallium acetylacetonate (GaAcAc) [1]. The parent article (Oyewumi et al., 2014) screened eight compound series identified through virtual screening against an AXL kinase homology model and reported this fold‑change as a primary endpoint [1].
| Evidence Dimension | Anti‑proliferative potency in gallium‑resistant A549 lung cancer cells (R‑cells) |
|---|---|
| Target Compound Data | 80‑fold increased potency relative to GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) – baseline potency in the same R‑cell assay |
| Quantified Difference | 80‑fold |
| Conditions | Gallium‑resistant human lung adenocarcinoma A549 cells; anti‑proliferative assay (IC₅₀) |
Why This Matters
For researchers developing therapies against gallium‑resistant lung cancer, this > 1.9 log₁₀ potency margin provides a strong quantitative basis for selecting compound 5476423 over GaAcAc as a chemical starting point.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553‑4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
